Methylbenzoprim

Description

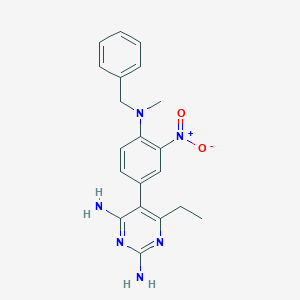

Structure

3D Structure

Properties

CAS No. |

118344-71-1 |

|---|---|

Molecular Formula |

C20H22N6O2 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

5-[4-[benzyl(methyl)amino]-3-nitrophenyl]-6-ethylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C20H22N6O2/c1-3-15-18(19(21)24-20(22)23-15)14-9-10-16(17(11-14)26(27)28)25(2)12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H4,21,22,23,24) |

InChI Key |

NUFNKYNBZYIQDG-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-] |

Other CAS No. |

118344-71-1 |

Synonyms |

methylbenzoprim |

Origin of Product |

United States |

Synthesis and Derivatization of Methylbenzoprim

Synthetic Pathways to Methylbenzoprim

This compound, a substituted 2,4-diamino-5-arylpyrimidine, is characterized by an ortho-disposed aromatic nitro group and an N-methylbenzylamine residue. nih.gov Its synthesis is achieved through specific chemical transformations, primarily involving the modification of a pyrimethamine (B1678524) precursor.

Synthesis via m-Nitropyrimethamine (MNP) Precursors

A direct and high-yield synthesis of this compound (MBP) utilizes m-Nitropyrimethamine (MNP) as a key precursor. researchgate.netnih.gov The synthesis of MNP itself is achieved through the direct nitration of Pyrimethamine under standard conditions, resulting in a near-quantitative yield. nih.govresearchgate.net

Once MNP is obtained, the synthesis of this compound proceeds via a nucleophilic substitution reaction. The 4-chloro substituent on the MNP molecule is displaced by N-benzylmethylamine. This reaction is typically carried out using 2-ethoxyethanol (B86334) as a solvent, which facilitates the reaction to proceed in high yield. researchgate.netnih.gov

Reaction Scheme: Pyrimethamine → m-Nitropyrimethamine (MNP) → this compound (MBP) nih.gov

Common Methodologies for 2,4-Diaminopyrimidine (B92962) Derivatives

The 2,4-diaminopyrimidine core is a common scaffold in medicinal chemistry. mdpi.com Several general methodologies exist for the synthesis of its derivatives.

One common multi-step approach starts with 2,4-diamino-6-hydroxypyrimidine. mdpi.com This starting material undergoes chlorination, typically with phosphorus oxychloride, to yield 2,4-diamino-6-chloropyrimidine. mdpi.com This chlorinated intermediate can then undergo nucleophilic substitution reactions to introduce various functional groups at the 6-position. mdpi.com Further modifications, such as iodination at the 5-position followed by Suzuki coupling reactions, allow for the introduction of aryl groups, leading to a diverse range of 2,4-diamino-5-aryl-6-substituted pyrimidine (B1678525) derivatives. mdpi.com

Another efficient method for synthesizing 2,4-diamino-6-arylpyrimidine-5-carbonitrile derivatives involves a one-pot reaction of an aromatic aldehyde, malononitrile, and guanidine (B92328) carbonate under solvent-free conditions, often catalyzed by a base like sodium hydroxide. tandfonline.com This approach is advantageous due to its high yields, mild reaction conditions, and environmental friendliness. tandfonline.com

Synthesis of this compound Analogs and Derivatives

The synthesis of analogues and derivatives of this compound is an active area of research aimed at exploring structure-activity relationships and developing compounds with improved properties.

Sterically-Constrained Analogues

The synthesis of these target compounds leverages known reaction pathways that involve ortho-interactions between diazonium, azido, or nitro substituents and an adjacent substituted amino group. nih.gov These synthetic strategies have been shown to proceed without negatively impacting the essential 2,4-diaminopyrimidine residue. nih.gov

Pyrimethamine Analogs

Given that this compound is a derivative of Pyrimethamine, the synthesis of other Pyrimethamine analogs provides insight into the chemical space around this class of compounds. A variety of Pyrimethamine analogues have been synthesized to overcome drug resistance and enhance biological activity. nih.govontosight.ai

A common strategy involves modifying the substituents on the phenyl ring of Pyrimethamine. tandfonline.comnih.gov For instance, the 4-iodopyrimethamine analogue has been successfully synthesized, and its structure allows for further modifications through cross-coupling reactions. nih.gov Similarly, the 3,4-methylenedioxy analogue of Pyrimethamine has been synthesized from 3,4-(methylenedioxy)phenylacetonitrile. tandfonline.com

The general approach for these syntheses often involves the condensation of a substituted phenylacetonitrile (B145931) with a suitable pyrimidine precursor. The choice of substituents on the phenyl ring can significantly influence the compound's properties.

Below is an interactive table summarizing some of the synthesized Pyrimethamine analogues and their starting materials.

| Analogue Name | Starting Material(s) | Reference |

| 4-Iodopyrimethamine | 2-(4-iodophenyl)-3-oxopentanenitrile | nih.gov |

| 3,4-Methylenedioxy Pyrimethamine | 3,4-(Methylenedioxy)phenylacetonitrile, Ethyl propionate | tandfonline.com |

| Iso-Butyloxy Pyrimethamine Analogue | Not specified | ontosight.ai |

| Tertiary-Butyloxy Pyrimethamine Analogue | Not specified | ontosight.ai |

Novel Benzoprim Analogs (e.g., SM1235, SM1243, SM1244, SM1245)

The core structure of this compound has been modified to produce a variety of analogs. These modifications are designed to explore the structure-activity relationships and to develop compounds with altered properties.

Another strategy for derivatization is the synthesis of fluorescent analogues. nih.gov These are created by attaching various fluorophores, such as dansyl, nitrobenzoxadiazole, or methoxycoumarin, to the this compound scaffold. nih.govnih.gov The synthesis of these fluorescent derivatives allows them to be used as probes to study their interaction with cellular systems. nih.gov For example, fluorescent analogs can be prepared by reacting a suitable precursor, like 2,4-diamino-5-(4'-fluoro-3'-nitrophenyl)-6-ethylpyrimidine, with the appropriate N-methylbenzylamine derivative bearing a fluorophore. nih.gov

A series of experimental benzoprim analogues, designated SM1235, SM1243, SM1244, and SM1245, have been developed and studied. invivochem.cn While detailed synthetic pathways for these specific compounds are not widely published, they are known derivatives of the benzoprim scaffold, which includes this compound and Dichlorobenzoprim. invivochem.cn Research on these analogs has focused on investigating their mechanisms of action beyond simple dihydrofolate reductase (DHFR) inhibition. invivochem.cn

Below is a table of representative this compound derivatization strategies.

| Analog Type | Derivatization Strategy | Purpose/Rationale | Example Moieties |

| Sterically-Constrained | Cyclization to form planar benzazole or benzazole-N-oxide structures. | To mimic the geometry of this compound with a more rigid structure. | Benzimidazole (B57391), Triazole cenmed.com |

| Fluorescent | Attachment of a fluorophore to the core structure. | To create probes for studying cellular transport and distribution. nih.gov | Dansyl, Nitrobenzoxadiazole (NBD), Methoxycoumarin (MMC) nih.govnih.gov |

| Experimental Analogs | Modifications to the benzoprim scaffold. | To investigate alternative mechanisms of action. | SM1235, SM1243, SM1244, SM1245 invivochem.cn |

Optimization of Synthetic Methodologies

The optimization of synthetic routes for complex molecules like this compound and its analogs is crucial for improving yield, purity, and efficiency while reducing cost and environmental impact. Modern approaches to reaction optimization have moved beyond traditional one-variable-at-a-time methods.

A significant advancement is the use of automated high-throughput experimentation platforms combined with machine learning algorithms. These systems allow for the synchronous optimization of multiple reaction variables, such as temperature, solvent, catalyst, and reactant ratios. By leveraging machine learning models to predict reaction outcomes, these platforms can more efficiently navigate complex reaction spaces to identify optimal conditions with fewer experiments than traditional methods.

Flow chemistry is another powerful technique for optimizing and scaling up synthesis. Performing reactions in a continuous flow system, as opposed to a batch reactor, offers superior control over reaction parameters like temperature and residence time. This can lead to higher yields, improved purity, and greater safety. The use of Design of Experiment (DoE) methodologies in conjunction with flow reactors allows for systematic and efficient optimization of the reaction conditions. For instance, a process for synthesizing a benzimidazole scaffold, a feature present in some this compound analogs, was successfully optimized and scaled up using a DoE-assisted flow chemistry approach. These advanced methodologies represent the current state-of-the-art for optimizing the synthesis of complex pharmaceutical compounds.

Molecular Mechanisms of Action of Methylbenzoprim

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.comnottingham.ac.uk THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA replication. mdpi.comnih.gov By inhibiting DHFR, methylbenzoprim disrupts this vital process, leading to a depletion of the nucleotide precursors required for cell growth. mdpi.comnottingham.ac.uk

Mammalian DHFR Binding Affinity and Specificity

This compound demonstrates a high binding affinity for mammalian DHFR. It is recognized as one of the most potent known inhibitors of mammalian DHFR, with studies on rat liver DHFR reporting a Ki value of 0.009 nM and an IC50 of 3.2 nM. focusbiomolecules.comimist.ma This strong binding affinity is a key factor in its potent inhibitory effect on mammalian cell proliferation. nottingham.ac.uk

Competitive Inhibition with Substrates (e.g., NADPH, dihydrofolate)

Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to both dihydrofolate (DHF) and the cofactor NADPH. nih.gov This indicates that this compound binds to the same active site on the DHFR enzyme as these substrates. nih.govnih.gov The central ring of the this compound molecule is positioned closely enough to the predicted binding site of NADPH to likely cause this competitive inhibition. nih.gov This dual competitive action contributes to its potency as a DHFR inhibitor.

Comparative Analysis with Other DHFR Inhibitors

This compound is classified as a non-classical DHFR inhibitor, distinguishing it from classical inhibitors like methotrexate (B535133). focusbiomolecules.comresearchgate.net While methotrexate is a well-known and potent inhibitor of both human and bacterial DHFR, it often lacks selectivity. imist.manih.gov Non-classical inhibitors like this compound, which contain a pyrimidine-2,4-diamine core, were developed to have different properties. researchgate.net For instance, the lipophilic nature of some non-classical inhibitors was designed to improve their distribution across tissues compared to the more hydrophilic methotrexate. nih.gov

Selectivity Profiles Against Different DHFR Forms (e.g., Human vs. Bacterial DHFR)

An important characteristic of this compound is its selectivity for mammalian DHFR over bacterial forms of the enzyme. nih.gov While many DHFR inhibitors show a lack of significant selectivity between human and bacterial DHFR, this compound was specifically noted for this preference. imist.manih.gov This selectivity is a crucial aspect in the development of therapeutic agents, aiming to target pathogenic or rapidly dividing cells while minimizing effects on host or beneficial bacterial cells.

Thymidylate Synthase (TYMS) Inhibition

Thymidylate synthase is another critical enzyme in the de novo synthesis of thymidylate, a necessary component of DNA. nih.gov It catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.gov

Dual DHFR/TYMS Inhibition

Recent findings have identified this compound as a dual inhibitor of both DHFR and thymidylate synthase (TYMS). focusbiomolecules.comfocusbiomolecules.com Its activity against TYMS is comparable to that of FdUrd, a metabolite of 5-fluorouracil (B62378). focusbiomolecules.comfocusbiomolecules.com This dual-action mechanism is significant because it allows for the simultaneous blockade of two key enzymes in the nucleotide synthesis pathway. nih.gov Such a multi-targeted approach can be more effective and potentially circumvent resistance mechanisms that may arise from the inhibition of a single target. focusbiomolecules.commedkoo.com this compound is considered a first-in-class multifunctional TYMS non-classical antifolate inhibitor. focusbiomolecules.com

Interactive Data Table: this compound Inhibition

| Target Enzyme | Organism/Tissue | Inhibition Metric | Value | Reference |

| Dihydrofolate Reductase (DHFR) | Rat Liver | IC50 | 3.2 nM | focusbiomolecules.comfocusbiomolecules.com |

| Dihydrofolate Reductase (DHFR) | Rat Liver | Ki | 0.009 nM | imist.ma |

| Thymidylate Synthase (TYMS) | Not Specified | Activity | Comparable to FdUrd | focusbiomolecules.comfocusbiomolecules.com |

Comparison of TYMS Inhibition with Reference Agents (e.g., FdUrd)

This compound, a derivative of the antimalarial drug Pyrimethamine (B1678524), has been identified as an inhibitor of thymidylate synthase (TYMS). focusbiomolecules.com TYMS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. jci.org The inhibition of TYMS leads to a depletion of dTMP and a subsequent imbalance in nucleotide pools, which can trigger cell cycle arrest and cell death, a process known as "thymine-less death". jci.org

Research has shown that this compound's inhibitory activity on TYMS is comparable to that of Fluorodeoxyuridine (FdUrd), a well-known TYMS inhibitor and a metabolite of the chemotherapy drug 5-fluorouracil (5-FU). focusbiomolecules.comjci.org In comparative assays, this compound (also referred to as compound 19-S) demonstrated a reduction in the conversion of deoxyuridine monophosphate (dUMP) to dTMP that was on par with FdUrd. jci.org This positions this compound as a potent, nonclassical antifolate inhibitor of TYMS. focusbiomolecules.com Notably, unlike classic fluoropyrimidines which can lead to drug resistance through TYMS overexpression, this compound has shown potent activity in pancreatic ductal adenocarcinoma cell lines without causing this effect. focusbiomolecules.comjci.org

| Compound | Target Enzyme | Mechanism of Action | Comparative Activity | Reference |

|---|---|---|---|---|

| This compound (19-S) | Thymidylate Synthase (TYMS) | Inhibits conversion of dUMP to dTMP, leading to nucleotide imbalance. | Activity is comparable to FdUrd. | focusbiomolecules.comjci.org |

| FdUrd (Floxuridine) | Thymidylate Synthase (TYMS) | Competes with dUMP substrate; its metabolite forms a covalent complex with TYMS, causing irreversible inhibition. | Serves as a reference agent for TYMS inhibition. | jci.org |

Non-Folate Dependent Mechanisms of Action

Beyond its role as a dihydrofolate reductase (DHFR) and TYMS inhibitor, studies have revealed that this compound also exerts its anticancer effects through additional, non-folate dependent mechanisms. researchgate.netnih.gov Reversal experiments using nucleotide precursors have indicated that its growth-inhibitory activity is not solely dependent on the folate pathway. nih.gov These findings suggest that this compound interacts with other molecular targets to induce cell cycle arrest and apoptosis. nih.govnottingham.ac.uk

Induction of Cell Cycle Arrest

A significant aspect of this compound's non-folate dependent activity is its ability to halt the progression of the cell cycle. nih.govresearchgate.net By interfering with the cell's division process, this compound exerts a potent growth-inhibitory effect on cancer cells. researchgate.net

Detailed cell cycle analysis has demonstrated that this compound specifically arrests cancer cells in the S-phase of the cell cycle. nih.govresearchgate.net This effect has been clearly observed in metastatic melanoma cell lines, where treatment with this compound led to a significant accumulation of cells in the S-phase, which was accompanied by a corresponding decrease in the G1 and G2-M phases. nih.gov This S-phase arrest indicates a direct interference with DNA synthesis, a hallmark of many effective chemotherapy agents. nih.govresearchgate.net The parent compound, pyrimethamine, has also been shown to induce S-phase arrest in various cancer cells, including prostate and colorectal cancer, further supporting this mechanism within this class of compounds. researchgate.net

| Compound | Cell Line | Effect | Phase of Arrest | Reference |

|---|---|---|---|---|

| This compound | Melanoma (e.g., Mel501) | Hampers cell cycle progression | S-Phase | nih.govresearchgate.net |

| Pyrimethamine (Parent Compound) | Prostate Cancer, Colorectal Cancer, Melanoma | Inhibits cell proliferation | S-Phase | researchgate.net |

Apoptosis Induction Pathways

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This cytotoxic activity is a key component of its antitumor effect and is achieved through the activation of specific cell death pathways. nih.govresearchgate.net The induction of apoptosis by this compound involves both caspase-dependent and cathepsin-mediated mechanisms. researchgate.netresearchgate.net

A crucial element in the apoptotic cascade initiated by this compound is the activation of Cathepsin B. nih.gov Cathepsins are proteases that, when released from lysosomes into the cytoplasm, can trigger a cascade of events leading to cell death. nih.govfrontiersin.org Studies have shown that the apoptosis induced by this compound in melanoma cells is dependent on the activity of Cathepsin B. nih.govresearchgate.netresearchgate.net The use of a Cathepsin B inhibitor was shown to block this compound-induced apoptosis, confirming the critical role of this protease in the compound's mechanism of action. researchgate.net This suggests that lysosomal permeabilization and the subsequent release and activation of Cathepsin B is an early and essential step in the cell death process triggered by this compound. researchgate.net

Modulation of Signal Transduction Pathways

Recent investigations have revealed that this compound and its analogues can modulate key signal transduction pathways that are often dysregulated in cancer. nottingham.ac.uknottingham.ac.uk This activity appears to be independent of its effects on folate metabolism or direct inhibition of the KRAS oncogene. nottingham.ac.uk Instead, this compound perturbs several signaling cascades that are critical for cell growth, proliferation, and survival. nottingham.ac.uknih.gov

Specifically, this compound has been found to decrease the phosphorylation levels of multiple proteins within the Mitogen-Activated Protein Kinase (MAPK) pathway. nottingham.ac.uknottingham.ac.uk Proteins affected include AKT, ERK1/2, JNK, MEK1, and p38, as well as downstream effectors like p53. nottingham.ac.uknottingham.ac.uk The MAPK pathway is a central regulator of cellular processes, and its aberrant activation is a common feature of many cancers. cusabio.com By reducing the phosphorylation and, consequently, the activity of key nodes in this pathway, this compound can exert a cytostatic effect, effectively halting cell growth and proliferation. nottingham.ac.uk This modulation of multiple signaling pathways highlights a complex mechanism of action, suggesting that this compound's antitumor effects result from the simultaneous disruption of several biological processes crucial for cancer cell viability. nottingham.ac.uknih.gov

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Research has shown that this compound influences this pathway by affecting the phosphorylation status of several key protein components. nottingham.ac.uk This interaction suggests a mechanism of action that is independent of its effects on DHFR. nottingham.ac.uk

Regulation of Phosphorylation Events

Studies have revealed that this compound can lead to a decrease in the phosphorylation of multiple proteins that are integral to the MAPK signaling pathway. nottingham.ac.uk This reduction in phosphorylation indicates an inhibitory effect on the pathway's activity. The affected proteins are downstream of RAS, a key upstream regulator of the MAPK cascade. nottingham.ac.uk

Below is a table summarizing the observed impact of this compound on the phosphorylation of various signaling proteins:

| Protein | Effect of this compound on Phosphorylation |

| AKT | Decrease nottingham.ac.uk |

| ERK1/2 | Decrease nottingham.ac.uk |

| GSK3α | Decrease nottingham.ac.uk |

| HSP27 | Decrease nottingham.ac.uk |

| JNK | Decrease nottingham.ac.uk |

| MEK1 | Decrease nottingham.ac.uk |

| MKK3 | Decrease nottingham.ac.uk |

| MKK6 | Decrease nottingham.ac.uk |

| P38 | Decrease nottingham.ac.uk |

| P53 | Decrease nottingham.ac.uk |

| P70S6K | Decrease nottingham.ac.uk |

| RSK1 | Decrease nottingham.ac.uk |

| RSK2 | Decrease nottingham.ac.uk |

Association with Genetic Mutations

A significant aspect of this compound's activity is its association with specific genetic mutations, particularly within the KRAS gene. nottingham.ac.uk The KRAS gene encodes a protein that is a critical component of the RAS/MAPK pathway, and mutations in this gene are frequently observed in various human cancers. nottingham.ac.uk

Correlation with Mutated KRAS Genes

Research has highlighted that this compound exhibits potent and selective activity in colorectal cancer (CRC) and non-small cell lung cancer (NSCLC) cell lines that harbor mutated KRAS genes. nottingham.ac.uk This suggests that the presence of a KRAS mutation may sensitize cancer cells to the effects of this compound, indicating a potential therapeutic window for cancers with this specific genetic alteration. nottingham.ac.uk The activity in these mutant cell lines points to a mechanism of action that is distinct from its anti-DHFR activity. nottingham.ac.uk

Selectivity for Specific KRAS Mutant Cell Lines

Further investigation into the selectivity of this compound has indicated a particular potency in cell lines with specific types of KRAS mutations. While the broader correlation is with mutated KRAS, some studies point towards a more pronounced effect in certain mutant variations. For instance, the experimental anti-tumor benzoprims, including this compound, have shown selective activity in CRC and NSCLC cell lines with mutant KRAS. nottingham.ac.uk The KRASG13D mutation is one such specific mutation, and the selective action of compounds in cell lines with this mutation underscores the nuanced interaction between the drug and the genetic makeup of the cancer cells.

Structure Activity Relationship Sar and Computational Studies of Methylbenzoprim

Elucidation of Structure-Activity Relationships

The structure-activity relationship (SAR) of Methylbenzoprim and its analogs revolves around the interactions of its core components with the target enzyme, primarily dihydrofolate reductase (DHFR). Key structural features influencing its inhibitory activity include the 2,4-diaminopyrimidine (B92962) ring, the nature of the substituent at the 5-position of the pyrimidine (B1678525) ring, and the conformation dictated by the linkage between the pyrimidine and the phenyl ring.

Impact of Substituent Modifications

Modifications to the substituents on the this compound scaffold have been explored to understand their effect on biological activity.

4-Substituent on the Benzylamino Ring: The presence of a substituent at the 4-position of the benzylamino ring generally enhances the binding affinity to both Toxoplasma gondii and rat liver DHFR when compared to the unsubstituted benzoprim. acs.org This suggests that this position is a promising site for introducing side chains to modulate physicochemical properties. acs.org

Benzimidazole-N-oxide Modifications: In an effort to explore alternative mechanisms of action beyond DHFR inhibition, benzimidazole-N-oxide derivatives of this compound have been synthesized. acs.orgresearchgate.net This was achieved through the base-promoted cyclization of the nitrophenylbenzylamino groups. acs.orgresearchgate.net These modifications, however, resulted in compounds with low growth inhibitory activities against colon and lung cancer cell lines. acs.orgresearchgate.net

Steric Constraints: The synthesis of sterically-constrained analogues, where the N-methylbenzylamine and ortho-nitro groups are incorporated into a planar benzazole or benzazole-N-oxide system, was guided by molecular modeling. nih.gov The aim was to mimic the geometry of this compound. nih.gov Despite these efforts, none of the synthesized heterocyclic analogues proved to be more potent than this compound itself. nih.gov

A series of 2,4-diamino-5-aryl-6-ethylpyrimidines with basic substituents in the 5-aryl ring were synthesized and evaluated for their inhibitory activity against rat liver DHFR. researchgate.net This highlights the ongoing exploration of the 5-aryl ring for potential modifications.

Conformations and Flexibility in Biological Activity

The flexibility of this compound is a critical determinant of its biological activity, allowing it to adopt various conformations to bind to its target enzyme.

Crystallographic studies of this compound have revealed the existence of three distinct conformations in its free base and ethanesulfonate (B1225610) salt forms. nih.gov The molecule's flexibility is largely attributed to the rotational barrier around the C(5)-C(11) bond, which can lead to two slowly interconverting rotamers, a finding that is consistent with NMR studies. nih.gov This conformational flexibility allows the central and benzylic rings to orient themselves into hydrophobic pockets within the enzyme's active site. nih.gov

The ability of this compound to adopt different conformations is crucial for its interaction with DHFR. Two specific conformations of the cationic form of this compound have been identified that can fit into the human DHFR structure. nih.gov These conformations primarily differ by a 180-degree rotation around the C(5)-C(11) bond, which results in the nitro group being positioned on opposite sides. nih.gov This adaptability is key to its inhibitory function.

Molecular Modeling and Docking Studies

Computational methods, including molecular modeling and docking, have been instrumental in understanding the interaction of this compound with its target enzymes and in guiding the design of new inhibitors.

Ligand-Enzyme Binding Interactions

Molecular docking studies have provided detailed insights into the binding mode of this compound within the active site of DHFR. These studies have shown that this compound acts as a competitive inhibitor with respect to both dihydrofolate and the cofactor NADPH. nih.gov

The pyrimidine portion of this compound is predicted to bind in the same cavity as the pyrimidine of the natural substrate, dihydrofolate. researchgate.net The central ring of this compound is positioned close to the predicted binding site of NADPH, suggesting a competitive interaction. nih.gov The binding is further stabilized by hydrophobic interactions between the central and benzylic rings of this compound and hydrophobic regions of the enzyme's active site. nih.gov

The forces governing these interactions include hydrogen bonding, electrostatic interactions, and van der Waals forces. scitechnol.com The specificity of these interactions is crucial for the high affinity of this compound for DHFR. scitechnol.com

Prediction of Binding Specificity

Molecular modeling has been employed to predict the binding specificity of this compound and its analogues for DHFR from different species. This compound is known to be more selective for mammalian DHFR over bacterial enzymes. nih.govresearchgate.net

The introduction of an amide bond into trimethoprim (B1683648) analogs, a related class of DHFR inhibitors, has been shown through molecular docking to increase their affinity for human DHFR. mdpi.com These studies also indicate that key interactions with residues such as Glu-30 and Phe-34 are important for binding. mdpi.com While replacing the pyrimidine ring with a benzene (B151609) ring can slightly reduce affinity, the derivatives still maintain interaction with these key residues. mdpi.com

The differences in the active site residues between DHFR from various organisms can be exploited to design more selective inhibitors. For instance, the presence of a bulky phenylalanine in the β4 subunit of the α3β4 subtype of the nicotinic acetylcholine (B1216132) receptor creates a unique binding cleft that can be targeted for specific inhibitor design. acs.org

Computational Approaches for Target Identification

Computational methods are increasingly being used to identify the molecular targets of small molecules like this compound. nih.gov One such approach is the bioactivity profile similarity search (BASS), which compares the bioactivity profiles of compounds across a panel of cell lines to infer common targets. nih.govacs.org

For this compound, although a direct annotation of DHFR as its target was not initially available in some databases, its annotated target in ChEMBL, the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS), is closely related to DHFR. nih.govacs.org The binding of this compound to DHFR has been further confirmed by NMR experiments and molecular modeling studies. nih.govacs.org Using BASS, this compound was identified as a neighbor to Metoprine, another DHFR inhibitor, based on their similar bioactivity profiles. nih.govacs.org

Crystallographic Analysis of this compound

Crystallographic studies have been instrumental in elucidating the three-dimensional structure of this compound and its interactions with its biological target, dihydrofolate reductase (DHFR).

Active Site Conformations of Enzyme-Methylbenzoprim Complexes

Molecular modeling and crystallographic analyses have provided detailed insights into the binding of this compound to the active site of human DHFR. nih.gov Studies have revealed that the cationic form of this compound can adopt multiple conformations within the enzyme's active site. nih.gov

Two primary conformations of the this compound cation have been identified that fit favorably within the human DHFR structure. These conformations are primarily distinguished by a rotation of approximately 180 degrees around the C(5)-C(11) bond. This rotation results in the nitro group being positioned on opposite sides in the two conformations. Despite this significant positional shift of the nitro group, both conformations allow the central and benzylic rings of the molecule to be situated in hydrophobic regions of the active site. nih.gov

Furthermore, in these docked conformations, the central ring of this compound is observed to be in close proximity to the predicted binding site of the cofactor NADPH. nih.gov This observation from structural studies is consistent with kinetic data, which indicate that this compound acts as a competitive inhibitor with respect to both dihydrofolate and NADPH. nih.gov The ability of this compound to adopt different conformations within the active site highlights its structural flexibility, a characteristic that is believed to contribute to its potent inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgmdpi.com This method is widely applied in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. mdpi.com For inhibitors of dihydrofolate reductase, QSAR studies have been valuable in understanding the structural requirements for potent inhibition. nih.gov

Preclinical Biological Evaluation of Methylbenzoprim

In Vitro Anti-proliferative and Cytotoxic Activity

The preclinical assessment of novel therapeutic agents is crucial in determining their potential for further development as anticancer drugs. This section details the in vitro anti-proliferative and cytotoxic evaluation of Methylbenzoprim across various cancer cell lines.

Activity in National Cancer Institute (NCI) 60-Cell Line Screen

Data regarding the anti-proliferative activity of this compound in the National Cancer Institute's (NCI) 60-cell line screen is not publicly available. The NCI-60 screen is a comprehensive panel of 60 different human cancer cell lines, representing nine distinct cancer types, used to identify and characterize novel anticancer compounds.

Efficacy in Specific Cancer Cell Lines

This compound, a derivative of the antimalarial drug Pyrimethamine (B1678524), has demonstrated significant anti-proliferative and cytotoxic effects in melanoma cell lines. Studies have shown that it is more potent than its parent compound, Pyrimethamine.

Research conducted on the Mel501 and MeWo human metastatic melanoma cell lines revealed a dose- and time-dependent decrease in cell proliferation upon treatment with this compound. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for this compound in these cell lines.

In the Mel501 cell line, this compound exhibited a much higher activity compared to Pyrimethamine, with an IC50 value of 0.8 µg/ml after 72 hours of exposure. In contrast, the IC50 for Pyrimethamine in the same cell line ranged between 16 and 32 µg/ml. Similarly, the MeWo cell line showed greater susceptibility to this compound, with an IC50 ranging from 4 to 8 µg/ml after 72 hours, compared to 32–64 µg/ml for Pyrimethamine.

| Compound | Cell Line | Exposure Time (hours) | IC50 (µg/ml) |

|---|

Based on available scientific literature, there is no specific data on the in vitro anti-proliferative and cytotoxic activity of this compound in colorectal cancer (CRC) cell lines.

There is currently no publicly available data from in vitro studies on the anti-proliferative and cytotoxic efficacy of this compound specifically in non-small cell lung cancer (NSCLC) cell lines.

Information regarding the in vitro anti-proliferative and cytotoxic activity of this compound in pancreatic ductal adenocarcinoma cell lines is not available in the current body of scientific research.

In Vivo Anti-tumor Efficacy in Preclinical Models

The in vivo anti-tumor properties of this compound have been evaluated in preclinical settings to determine its effectiveness in a biological system. These studies are crucial for understanding the compound's potential as a therapeutic agent against cancer.

To assess its efficacy in a living organism, this compound was analyzed using a severe combined immunodeficiency (SCID)-mouse xenotransplantation model. nih.gov In this model, human melanoma cells (Mel501) were injected into the mice to grow as tumors. nih.gov The use of SCID mice is a standard and effective method for evaluating the in vivo impact of potential anti-cancer drugs on human tumors, as their compromised immune system allows for the growth of foreign tissues. nih.govnih.gov The study initiated treatment with this compound once metastatic tumors became present, providing a clinically relevant scenario for testing the compound's therapeutic effect. nih.gov

Comparative Preclinical Efficacy

Information regarding the direct comparative preclinical efficacy of this compound with conventional chemotherapeutic agents such as 5-fluorouracil (B62378) is not available in the reviewed sources.

The anti-tumor efficacy of this compound was directly compared with its parent compound, Pyrimethamine, in the human melanoma xenograft model. nih.gov The results indicated that this compound is a far more potent agent. The anti-tumor activity achieved with this compound at a dose of 12 mg/kg was comparable to the activity of Pyrimethamine administered at a much higher dose of 45 mg/kg. nih.gov This suggests a significant enhancement in antineoplastic potency through the chemical modification of the parent compound. nih.gov The study highlighted a significant reduction in tumor size with this compound treatment compared to both the vehicle-alone group and the group treated with Pyrimethamine. nih.gov

Interactive Data Table: Tumor Growth in SCID Mice

The following table summarizes the findings from the in vivo study on human melanoma cell (Mel501) xenografts in SCID mice, comparing the effects of a vehicle (control), Pyrimethamine, and this compound on tumor volume.

| Treatment Group | Mean Tumor Volume at Day 18 (mm³) | Percentage of Control | Statistical Significance (vs. Control) |

| Vehicle (Control) | ~1100 | 100% | N/A |

| Pyrimethamine | ~600 | ~55% | P < 0.05 |

| This compound | ~300 | ~27% | P < 0.01 |

Note: Data is estimated from graphical representations in the source material and is intended for illustrative purposes. nih.gov

Advanced Research and Drug Discovery Implications

Exploration of Novel Molecular Targets Beyond DHFR/TYMS Inhibition

While Methylbenzoprim is a known dual inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS), research has uncovered additional mechanisms of action that are independent of this primary function. nottingham.ac.ukfocusbiomolecules.com Studies have revealed that this compound and its analog, Dichlorobenzoprim, exhibit potent and selective activity in colorectal and non-small cell lung cancer cell lines that possess KRAS mutations. nottingham.ac.uk This suggests an alternative mechanism of action that is not reliant on its antifolate properties. nottingham.ac.uk

Further investigation into this activity has shown that benzoprims can decrease the phosphorylation of multiple proteins within the mitogen-activated protein kinase (MAPK) pathway, which is downstream of RAS signaling. nottingham.ac.uk Affected proteins include AKT, ERK1/2, GSK3α, HSP27, JNK, MEK1, and others. nottingham.ac.uk However, proteomic analyses have not identified RAS as a direct target, indicating that the antitumor effects in these cases are likely a consequence of inhibiting a different protein or pathway, separate from both direct RAS and DHFR inhibition. nottingham.ac.uk

Additionally, in melanoma cells, this compound has been found to induce apoptosis through a mechanism that involves both the caspase and cathepsin cascades. nih.gov This points to a broader impact on cellular death pathways that extends beyond its foundational role as a folate antagonist.

Development of Analogs with Improved Selectivity and Potency

The development of analogs has been a key strategy to enhance the therapeutic profile of this compound. As a lead compound derived from a series of lipophilic 2,4-diamino-5-aryl-6-ethylpyrimidines, its scaffold has been the subject of extensive modification. researchgate.net Research into a library of analogs based on the this compound scaffold (identified as compound 19-S in some studies) has been conducted to delineate the structural features necessary for direct TYMS inhibition while preserving potent DHFR inhibition. jci.org

Strategies for Overcoming Drug Resistance Mechanisms

A significant hurdle in chemotherapy is the development of drug resistance. For antifolate drugs that target TYMS, a common resistance mechanism is the overexpression of the TYMS enzyme by tumor cells, which limits the drug's effectiveness. jci.orgfrontiersin.orgnih.gov

Increased expression of TYMS is a well-documented factor in acquired resistance to antifolates like Pemetrexed. frontiersin.org This overexpression allows cancer cells to overcome the enzymatic blockade and maintain the production of deoxythymidine monophosphate (dTMP), which is essential for DNA synthesis and repair. jci.org

This compound and its analogs represent a strategic advance to counter this resistance mechanism. focusbiomolecules.comjci.orgnih.gov A key finding is that this compound functions as a direct TYMS inhibitor without causing the consequential overexpression of the TYMS protein that is often seen with other inhibitors. focusbiomolecules.comjci.org This attribute allows it to maintain potency in cancer models and suggests it may circumvent a major pathway of acquired resistance that plagues existing therapies. focusbiomolecules.comjci.org

Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly attractive paradigm in drug discovery for treating complex diseases like cancer. frontiersin.orggardp.org this compound is a clear example of a polypharmacological agent. nottingham.ac.ukfocusbiomolecules.com

Integration of Experimental and Computational Data in Drug Design

The development and optimization of this compound have been guided by the integration of experimental data with computational design techniques. acs.orgresearchgate.net Molecular modeling and crystallographic studies were instrumental in understanding its interaction with DHFR, providing a structural basis for its potent inhibitory activity. acs.orgresearchgate.net

Such computer-aided drug design (CADD) methods, which include structure-based docking and ligand-based pharmacophore modeling, are essential for modern drug discovery. nih.gov These computational tools allow for the virtual screening of large compound libraries and the rational design of analogs with improved properties. nih.govnih.gov In the case of this compound, these integrated strategies have helped to refine its structure, analyze its binding to multiple targets like DHFR and TYMS, and guide the synthesis of new derivatives with enhanced potency and selectivity. jci.orgnih.gov

Repurposing Potential of this compound

Drug repurposing, which identifies new therapeutic uses for existing or previously studied compounds, offers an efficient and cost-effective route to new treatments. researchgate.netresearchgate.net this compound originated from such a strategy, being an analog of the antimalarial drug Pyrimethamine (B1678524). researchgate.netnih.govuniroma1.it While Pyrimethamine itself showed some antitumor activity, the required doses were significantly high. researchgate.netnih.gov

This led to the synthesis and screening of a series of Pyrimethamine analogs, from which this compound was identified as a powerful antineoplastic agent effective at much lower concentrations. researchgate.netnih.govuniroma1.it Its efficacy has been demonstrated both in vitro and in vivo against various cancers, including melanoma and pancreatic cancer xenograft models. focusbiomolecules.comresearchgate.netfocusbiomolecules.com The journey of this compound from an antimalarial-derived analog to a promising anticancer compound showcases the power of repurposing and subsequent optimization in drug discovery. researchgate.net

Future Directions and Emerging Research Avenues

Investigation of Methylbenzoprim in Other Disease Models

While initial studies have predominantly focused on the anti-cancer properties of this compound, particularly in melanoma and pancreatic cancer, its mechanism of action as a potent inhibitor of dihydrofolate reductase (DHFR) suggests a broader therapeutic potential. researchgate.netmdpi.com DHFR is a crucial enzyme in various organisms, and its inhibition can be an effective strategy against a range of diseases.

Research has indicated that this compound exhibits activity against several pathogens. As a derivative of the antimalarial drug pyrimethamine (B1678524), it has been investigated for its effects on protozoan parasites. researchgate.netnih.gov Studies have shown its potent inhibitory activity against Toxoplasma gondii DHFR. acs.org Furthermore, emerging research points towards its potential as an anti-tuberculosis agent. In silico studies have suggested that this compound could be a potent inhibitor of Mycobacterium tuberculosis DHFR, with a strong binding affinity to the enzyme's active site. imist.manih.govresearchgate.net This opens up a promising avenue for the development of new treatments for tuberculosis, a disease for which drug resistance is a growing concern.

The exploration of this compound in these and other infectious disease models is a key area for future research. Such studies will be crucial in determining the full spectrum of its therapeutic utility beyond oncology.

Advanced Structural Biology Techniques for Enzyme-Ligand Complexes

A deep understanding of the molecular interactions between this compound and its target enzymes is fundamental to optimizing its design and efficacy. Advanced structural biology techniques are being employed to provide high-resolution insights into these enzyme-ligand complexes.

Crystallographic studies have been instrumental in determining the three-dimensional structure of this compound and its various conformations. acs.orgtandfonline.com These studies have provided a static yet detailed picture of how the molecule can orient itself. To complement this, Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the dynamic nature of the interaction between this compound and DHFR. acs.orgresearchgate.netnih.govcore.ac.ukcaister.com NMR can reveal information about the multiple conformations the complex can adopt in solution and how these conformations might influence the drug's inhibitory activity. researchgate.net

Future research will likely involve the use of even more sophisticated techniques, such as cryo-electron microscopy (cryo-EM), which can visualize large and flexible protein complexes at near-atomic resolution. Real-time NMR spectroscopy is another emerging method that can monitor enzymatic reactions as they happen, providing a wealth of kinetic and mechanistic data. nih.govnih.gov These advanced techniques will be pivotal in building a comprehensive, dynamic model of how this compound interacts with its targets, paving the way for the rational design of next-generation inhibitors with improved potency and selectivity.

Exploration of Combination Therapies Involving this compound

To enhance therapeutic efficacy and overcome potential drug resistance, the exploration of combination therapies involving this compound is a critical research avenue. The rationale behind this approach is to target multiple cellular pathways simultaneously, leading to synergistic anti-cancer effects.

The parent compound of this compound, pyrimethamine, has shown synergistic effects when combined with other anticancer agents. researchgate.net For instance, it has been reported to work in synergy with temozolomide (B1682018) to induce apoptosis in tumor cells and with sorafenib (B1663141) in hepatocellular carcinoma models. researchgate.netresearchgate.net Given that this compound is a more potent derivative, it is hypothesized that it could also exhibit strong synergistic effects. researchgate.netresearchgate.net There is a recognized potential for its efficacy to be enhanced when used in combination with other chemotherapeutic agents. nih.gov

Future studies will likely focus on systematically evaluating combinations of this compound with a range of other drugs, including standard chemotherapy agents, targeted therapies, and immunotherapies. oncology-central.comnih.govdrugbank.comva.gov The goal is to identify combinations that not only maximize the therapeutic benefit but also allow for the use of lower doses of each drug, thereby potentially reducing toxicity. nih.gov

Table of Potential Combination Agents for this compound

| Drug Class | Example Drug(s) | Rationale for Combination |

| Alkylating Agents | Temozolomide | Potential for enhanced apoptosis induction in melanoma. researchgate.netresearchgate.net |

| Kinase Inhibitors | Sorafenib | Synergistic inhibition of cancer cell proliferation. researchgate.net |

| Other Antimetabolites | 5-Fluorouracil (B62378), Methotrexate (B535133) | Targeting different points in nucleotide synthesis. researchgate.netnih.gov |

| Immunotherapies | Checkpoint Inhibitors | Combining metabolic targeting with immune system activation. |

Development of Predictive Models for this compound Efficacy

The development of predictive models to identify patients who are most likely to respond to this compound is a key step towards personalized medicine. These models can be based on various data types, including genomic, transcriptomic, and metabolomic information.

In silico approaches, such as virtual screening and pharmacophore modeling, have already been used to identify novel DHFR inhibitors with potential anti-melanoma activity, demonstrating the utility of computational models in this field. mdpi.com These methods can help in predicting the binding affinity and potential efficacy of new compounds based on their chemical structure.

Furthermore, the identification of biomarkers is crucial for predicting treatment response. mdpi.commdpi.compeerj.comfrontiersin.orgnih.gov For cancers like pancreatic ductal adenocarcinoma, where this compound has shown promise, metabolomics is being explored as a powerful tool to discover biomarkers that can aid in early diagnosis and predict therapeutic outcomes. mdpi.com Future research will focus on identifying specific genetic mutations, gene expression signatures, or metabolic profiles that correlate with sensitivity to this compound. This could involve analyzing tumor tissues or liquid biopsies from patients to create a predictive signature. The development of robust predictive models will be essential for the successful clinical translation of this compound, ensuring that it is used in the patient populations where it will be most effective.

Q & A

How should researchers formulate focused research questions on Methylbenzoprim's mechanisms?

- Methodological Framework : Use the PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure questions. For example: "How does this compound (10 mg/kg) inhibit [specific enzyme/pathway] in [cell line/animal model] compared to [control] over [timeframe]?"

- Avoid vagueness : Replace broad terms like "effect" with measurable outcomes (e.g., IC50 values, binding affinity).

- Literature alignment : Cross-reference existing studies to identify unresolved mechanistic conflicts (e.g., contradictory in vitro vs. in vivo results) .

Q. What key elements should be prioritized when designing experiments to evaluate this compound's pharmacokinetic properties?

- Critical Parameters :

| Parameter | Guidance | Source |

|---|---|---|

| Sample size | Calculate using power analysis (α=0.05, β=0.2) | |

| Control groups | Include vehicle and positive controls | |

| Blinding | Double-blind protocols for bias reduction | |

| Statistical methods | Non-linear mixed-effects modeling for PK |

- Reproducibility : Document SOPs for dosing, sample collection, and storage conditions (e.g., -80°C stability) .

Q. How can researchers ensure reproducibility in this compound studies?

- Detailed Methods : Report batch numbers, purity levels (≥95% by HPLC), and solvent systems used in synthesis .

- Supplementary Data : Upload raw chromatograms, NMR spectra, and pharmacokinetic curves as supplementary files .

- Reagent Specificity : Use USP-grade solvents and reference standards validated by regulatory bodies (e.g., USP, Ph. Eur.) .

Q. What strategies are effective for conducting literature reviews on this compound's therapeutic potential?

- Database Selection : Use PubMed, SciFinder, and EMBASE with keywords: "this compound AND (mechanism OR toxicity)".

- Gap Identification : Flag inconsistencies (e.g., conflicting IC50 values across studies) using tools like PRISMA flow diagrams .

- Critical Appraisal : Assess bias in animal studies using SYRCLE’s risk-of-bias tool .

Advanced Research Questions

Q. How can researchers systematically analyze contradictory findings in this compound efficacy studies?

- Triangulation : Compare data from orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

- Sensitivity Analysis : Test variables like pH, temperature, or co-administered drugs to identify confounding factors .

- Meta-Analysis : Pool data from ≥5 studies using random-effects models, addressing heterogeneity via I² statistics .

Q. What methodological approaches are recommended for integrating qualitative and quantitative data in this compound toxicity assessments?

- Sequential Exploratory Design :

Qualitative Phase : Conduct interviews with pharmacologists to identify underreported adverse effects.

Quantitative Phase : Validate findings via LC-MS/MS quantification of metabolites in plasma .

- Convergent Parallel Design : Simultaneously analyze histopathology (qualitative) and serum biomarkers (quantitative), merging results during interpretation .

Q. What advanced validation techniques are essential for confirming this compound's metabolite identification in complex biological matrices?

- Analytical Workflow :

Q. How should ethical compliance be addressed in this compound clinical trials?

- Informed Consent : Disclose risks of off-target effects (e.g., CYP450 inhibition) using plain-language summaries .

- Data Anonymization : Encrypt patient identifiers in electronic case report forms (eCRFs) .

- Trial Registration : Pre-register protocols on ClinicalTrials.gov (NCT#) before enrollment .

Q. What statistical reporting standards are critical for this compound research publications?

- Precision Guidelines :

- Report means ± SEM (not SD) for n ≥ 3 replicates .

- Round p-values to three decimal places (e.g., p=0.012) .

- Avoid Misuse : Use "statistically significant" only if p < 0.05 with Bonferroni correction for multiple comparisons .

Q. What are the advantages and limitations of using secondary data in this compound pharmacovigilance studies?

- Pros : Leverage large datasets (e.g., FAERS, WHO Vigibase) for rare adverse event detection .

- Cons : Address missing covariates (e.g., comedications) via multiple imputation models .

- Protocols : Follow STROBE guidelines for observational data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.